molecular formula C8H5ClN4S B327168 7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole

7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole

Cat. No.: B327168
M. Wt: 224.67 g/mol
InChI Key: DOHPICSIZXRZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is a heterocyclic compound that belongs to the class of benzothiadiazoles. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of this compound makes it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzothiadiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile building block for the synthesis of more complex molecules with tailored properties .

Properties

Molecular Formula

C8H5ClN4S

Molecular Weight

224.67 g/mol

IUPAC Name

7-(chloromethyl)-3H-imidazo[4,5-e][2,1,3]benzothiadiazole

InChI

InChI=1S/C8H5ClN4S/c9-3-6-10-4-1-2-5-8(7(4)11-6)13-14-12-5/h1-2,12H,3H2

InChI Key

DOHPICSIZXRZLH-UHFFFAOYSA-N

SMILES

C1=C2C(=NSN2)C3=NC(=NC3=C1)CCl

Canonical SMILES

C1=C2C(=NSN2)C3=NC(=NC3=C1)CCl

Origin of Product

United States

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